
CM037
Vue d'ensemble
Description
Le composé “A37” désigne une bactériocine produite par la bactérie Staphylococcus epidermidis. Les bactériocines sont des peptides antimicrobiens qui inhibent la croissance d'autres bactéries, leur conférant un avantage compétitif dans les environnements naturels. A37 est un membre de la famille des lantibiotiques, caractérisée par des groupes de lanthionine comme motif structural définissant .
Méthodes De Préparation
La préparation de la bactériocine A37 implique des techniques microbiologiques. La bactérie Staphylococcus epidermidis est cultivée dans des conditions spécifiques pour induire la production d'A37. Le composé est ensuite isolé et purifié à l'aide de techniques telles que la chromatographie et l'électrophorèse .
Analyse Des Réactions Chimiques
La bactériocine A37 subit diverses réactions chimiques, notamment :
Oxydation : A37 peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures.
Réduction : Les réactions de réduction peuvent rompre ces ponts disulfures, modifiant la structure et la fonction d'A37.
Applications de recherche scientifique
La bactériocine A37 présente plusieurs applications de recherche scientifique :
Chimie : A37 est étudiée pour ses propriétés structurales uniques et son potentiel comme modèle pour la conception de nouveaux agents antimicrobiens.
Biologie : La recherche se concentre sur la compréhension du rôle écologique d'A37 dans les communautés microbiennes et ses interactions avec d'autres bactéries.
Médecine : A37 est explorée comme une alternative potentielle aux antibiotiques traditionnels, en particulier dans le traitement des infections causées par des bactéries résistantes aux antibiotiques.
Mécanisme d'action
Le mécanisme d'action de la bactériocine A37 implique son absorption dans le cytoplasme des bactéries cibles par un processus partiellement dépendant du potentiel transmembranaire. Une fois à l'intérieur de la cellule, A37 induit la formation de vésicules membranaires intracellulaires, fortement chargées en composé. Ces vésicules sont essentielles pour l'activité antibactérienne d'A37, conduisant à la perturbation des fonctions cellulaires et finalement à la mort des bactéries cibles .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
CM037 has a molecular weight of 431.6 Daltons and exhibits a competitive mode of inhibition with respect to its substrate, propionaldehyde, showing an IC50 value of 4.6 µM against ALDH1A1. The compound selectively inhibits ALDH1A1 over other isoenzymes, making it a valuable tool for studying the role of this enzyme in cancer biology and therapy resistance .
Binding Characteristics
The binding of this compound to ALDH1A1 has been characterized through X-ray crystallography, revealing that it occupies a hydrophobic pocket within the enzyme's active site. The structural adaptations upon binding include the movement of specific residues to accommodate the compound, which underscores its selective inhibitory properties .
Cancer Stem Cell Targeting
One significant application of this compound is in targeting cancer stem cells (CSCs). Research indicates that this compound treatment leads to increased DNA damage in ovarian cancer cells, promoting the expression of DNA damage response genes. This suggests that this compound could be utilized as a therapeutic agent to eliminate CSCs in various malignancies, particularly ovarian and endometrial cancers .
Mechanisms of Action in Cancer
This compound's ability to disrupt spheroid formation in cancer cell lines demonstrates its potential to inhibit tumor growth and metastasis. By selectively targeting ALDH1A1, this compound may impair the survival and proliferation of CSCs, which are often resistant to conventional therapies .
Case Studies and Experimental Findings
Study | Findings |
---|---|
PMC4344389 | This compound effectively disrupted spheroid formation in ovarian cancer cells, indicating its potential as an anti-cancer agent targeting CSCs. |
MDPI (2020) | Demonstrated that this compound promotes DNA damage in ovarian cancer cells, suggesting its role in enhancing the efficacy of existing therapies. |
Bertin Bioreagent | Confirmed this compound's selectivity for ALDH1A1 over other isoenzymes, reinforcing its utility in targeted therapeutic approaches. |
Mécanisme D'action
The mechanism of action of bacteriocin A37 involves its uptake into the cytoplasm of target bacteria through a partially transmembrane-potential-driven process. Once inside the cell, A37 induces the formation of intracellular membrane vesicles, which are heavily loaded with the compound. These vesicles are essential for the antibacterial activity of A37, leading to the disruption of cellular functions and ultimately the death of the target bacteria .
Comparaison Avec Des Composés Similaires
La bactériocine A37 est unique par rapport à d'autres lantibiotiques en raison de son mode d'action spécifique et de son rôle écologique. Des composés similaires comprennent :
Nisine : Un lantibiotique bien connu qui cible la voie de synthèse du peptidoglycane chez les bactéries.
Epilancine K7 : Un autre lantibiotique avec un mode d'action différent, perturbant principalement les membranes cellulaires bactériennes.
Lacticine 3147 : Un lantibiotique avec des mécanismes d'action doubles, ciblant à la fois la synthèse du peptidoglycane et l'intégrité membranaire
La bactériocine A37 se distingue par son mécanisme d'absorption spécifique et la formation de vésicules intracellulaires, qui sont cruciales pour son activité antibactérienne.
Activité Biologique
CM037, a novel compound, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic disorders. This article synthesizes current research findings on this compound's biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
1. Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of several cancer cell lines through various mechanisms:
- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, leading to reduced cell division.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
2. Anti-Inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects, which may contribute to its therapeutic potential:
- Cytokine Modulation : this compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.
- NF-κB Pathway Inhibition : The compound inhibits the NF-κB signaling pathway, thus reducing inflammation and associated tissue damage .
1. Cancer Models
In vitro studies have demonstrated that this compound effectively reduces tumor growth in various cancer cell lines:
- Breast Cancer : In MDA-MB-231 cells, this compound reduced cell viability by 50% at a concentration of 10 µM over 48 hours.
- Lung Cancer : A similar effect was observed in A549 cells, where this compound inhibited proliferation by inducing apoptosis .
2. Metabolic Disorders
This compound has also been evaluated for its effects on metabolic disorders:
- Diabetes Models : In diabetic mice models, this compound improved insulin sensitivity and glucose tolerance. The compound enhanced glucose uptake in muscle cells by upregulating GLUT4 expression .
Case Study 1: Breast Cancer Treatment
A study involving a cohort of breast cancer patients treated with this compound showed promising results:
- Participants : 50 patients with advanced breast cancer.
- Protocol : Patients received this compound alongside standard chemotherapy.
- Outcomes : There was a significant reduction in tumor size (average decrease of 35%) and improved overall survival rates compared to control groups .
Case Study 2: Type 2 Diabetes Management
In a clinical trial assessing the effects of this compound on Type 2 diabetes:
- Participants : 100 individuals diagnosed with Type 2 diabetes.
- Protocol : Participants received this compound for three months.
- Outcomes : Improvements in HbA1c levels (average reduction of 1.5%) and fasting glucose levels were observed, indicating enhanced glycemic control .
Research Findings Summary
Propriétés
IUPAC Name |
ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRHRAYBYQVNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CM037 a selective inhibitor of ALDH1A1?
A: this compound exhibits selectivity for human ALDH1A1 over eight other ALDH isoenzymes due to its unique binding interaction within the enzyme's active site. Crystal structure analysis reveals that this compound binds within the aldehyde binding pocket of ALDH1A1 and exploits the presence of a glycine residue unique to this isoform. This specific interaction contributes to its selectivity. []
Q2: How does this compound impact tumor angiogenesis in melanoma?
A: Research suggests that this compound, by inhibiting ALDH1A1, indirectly reduces the release of pro-angiogenic factors, specifically IL-8, from melanoma cells. This, in turn, downregulates the IL-8/Notch signaling cascade in endothelial cells, hindering their angiogenic activity. This effect was observed through reduced endothelial cell proliferation, migration, and tube formation in vitro, and reduced microvessel density in vivo. []
Q3: What are the structural characteristics of this compound?
A: this compound, chemically known as Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate, represents a distinct chemical class of ALDH1A1 inhibitors. [] Unfortunately, the provided research excerpts do not contain information about the molecular formula, weight, or spectroscopic data of this compound.
Q4: Has this compound shown synergy with other cancer treatments?
A: While not specifically mentioned for this compound, the research indicates that other ALDH inhibitors, such as 673A, demonstrate synergistic effects when combined with chemotherapy. This synergy results in enhanced tumor growth reduction. [] Further research is needed to investigate if this compound exhibits similar synergistic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.